![molecular formula C33H23NO B13811640 Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique configuration, which includes a fluorene moiety spiro-fused to an oxetane ring, with an aniline group attached. This structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- typically involves multi-step organic reactions. One common approach is the functionalization of a spirobifluorene core with aniline units. This can be achieved through palladium-catalyzed amination reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of palladium catalysts, bases such as alkali hydroxides or carbonates, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2’,5’-Diphenylspiro[fluorene-9,3’-pyrrol]-4’-yl)-methanesulfonamide
- Spiro[cyclohexane-1,2’-pyrazine]
- Spiro[cyclopentane-1,2’-oxazole]
Uniqueness
Aniline, N-(3’,3’-diphenylspiro[fluorene-9,2’-oxetan]-4’-ylidene)- is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C33H23NO |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
N,3',3'-triphenylspiro[fluorene-9,4'-oxetane]-2'-imine |
InChI |
InChI=1S/C33H23NO/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25)31(34-26-18-8-3-9-19-26)35-33(32)29-22-12-10-20-27(29)28-21-11-13-23-30(28)33/h1-23H |
InChI-Schlüssel |
HSDIYKJILMDNGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=NC3=CC=CC=C3)OC24C5=CC=CC=C5C6=CC=CC=C46)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


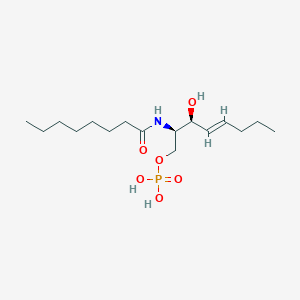
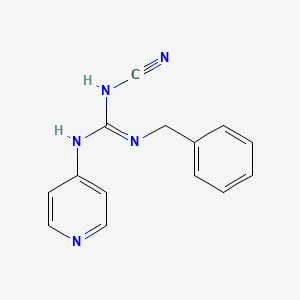
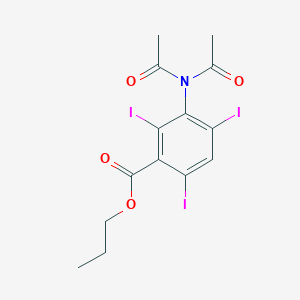

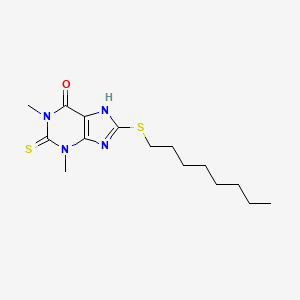
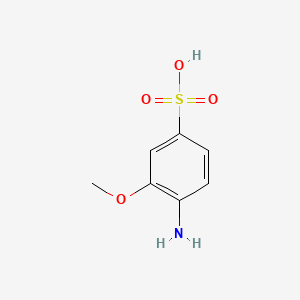

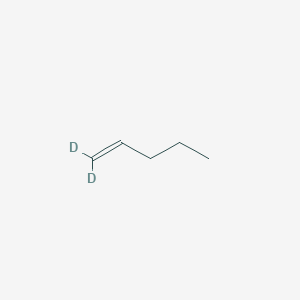
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
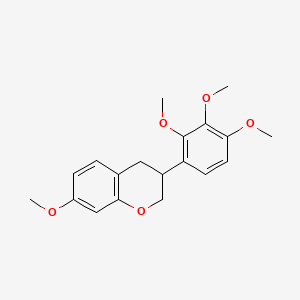

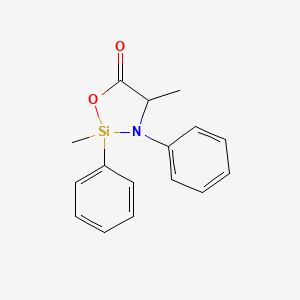
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
